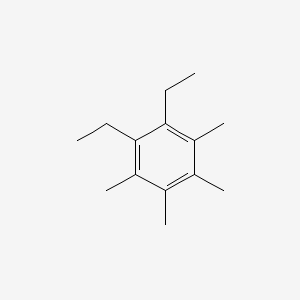
1,2-Diethyl-3,4,5,6-tetramethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Diethyl-3,4,5,6-tetramethylbenzene is an organic compound with the molecular formula C14H22. It is a derivative of benzene, where four methyl groups and two ethyl groups are substituted on the benzene ring. This compound is known for its unique structural properties and is used in various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-diethyl-3,4,5,6-tetramethylbenzene typically involves the alkylation of a tetramethylbenzene precursor. One common method is the Friedel-Crafts alkylation, where 1,2,3,4-tetramethylbenzene reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and a controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the yield and purity of the compound. The use of high-purity reagents and advanced catalytic systems can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
1,2-Diethyl-3,4,5,6-tetramethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of ethylated and methylated cyclohexanes.
Substitution: Formation of halogenated derivatives.
科学研究应用
1,2-Diethyl-3,4,5,6-tetramethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2-diethyl-3,4,5,6-tetramethylbenzene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetramethylbenzene (Prehnitene): Similar structure but lacks ethyl groups.
1,2,4,5-Tetramethylbenzene (Durene): Another tetramethylbenzene isomer with different substitution pattern.
Uniqueness
1,2-Diethyl-3,4,5,6-tetramethylbenzene is unique due to the presence of both ethyl and methyl groups, which confer distinct chemical and physical properties
属性
CAS 编号 |
33884-69-4 |
|---|---|
分子式 |
C14H22 |
分子量 |
190.32 g/mol |
IUPAC 名称 |
1,2-diethyl-3,4,5,6-tetramethylbenzene |
InChI |
InChI=1S/C14H22/c1-7-13-11(5)9(3)10(4)12(6)14(13)8-2/h7-8H2,1-6H3 |
InChI 键 |
NHBSDRVFXFTYBZ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=C(C(=C1CC)C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



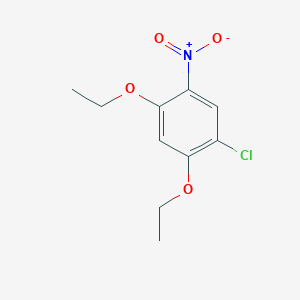
![Benzeneethanol, a-[4-[2-(diethylamino)ethoxy]phenyl]-4-methyl-a-(4-methylphenyl)-](/img/structure/B13994475.png)
![2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol](/img/structure/B13994478.png)

![7H-Pyrano[2,3-c]acridin-7-one, 11-fluoro-3,12-dihydro-6-methoxy-3,3,12-trimethyl-](/img/structure/B13994488.png)
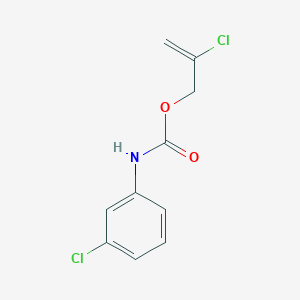
![4-Chloro-1-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-2-fluorobenzene](/img/structure/B13994492.png)

![5-[Ethyl(benzylamino)]-1-phenyltetrazole](/img/structure/B13994496.png)

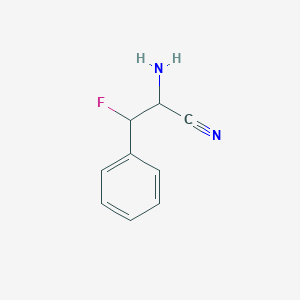
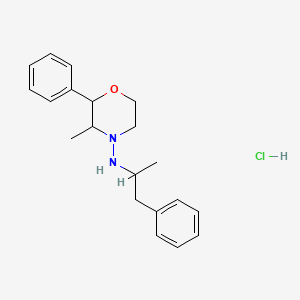
![1-(3,4-Dichlorophenyl)-3-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]urea](/img/structure/B13994521.png)
